molecular formula C20H26N2O2 B10826562 Epsiprantel CAS No. 98123-67-2

Epsiprantel

Cat. No.: B10826562
CAS No.: 98123-67-2
M. Wt: 326.4 g/mol
InChI Key: LGUDKOQUWIHXOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epsiprantel involves the formation of a pyrazino2,1-abenzazepine ring system. One of the synthetic routes includes the reaction of cyclohexylcarbonyl chloride with 2,3,6,7,8,12b-hexahydropyrazino2,1-abenzazepin-4(1H)-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized for large-scale production, including temperature control, solvent recovery, and waste management .

Chemical Reactions Analysis

Types of Reactions

Epsiprantel undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Epsiprantel has several scientific research applications, including:

Mechanism of Action

Epsiprantel’s mechanism of action is similar to that of praziquantel. It disrupts the regulation of calcium and other cations in the parasite, leading to tetanic muscle contraction and paralysis. This results in the vacuolization of the tegument and eventual death of the parasite . This compound remains in the gastrointestinal tract, where it exerts its effects directly on the tapeworms .

Comparison with Similar Compounds

Similar Compounds

    Praziquantel: Another anthelmintic agent used against cestodes and trematodes.

    Mebendazole: Used for treating various parasitic worm infections.

    Albendazole: Effective against a broad spectrum of parasitic worms.

Uniqueness

Epsiprantel is unique in its minimal absorption and targeted action within the gastrointestinal tract, making it highly effective against tapeworms without significant systemic effects . Unlike praziquantel, which is used for both human and veterinary applications, this compound is specifically formulated for veterinary use .

Properties

IUPAC Name

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUDKOQUWIHXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057858
Record name Epsiprantel
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URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98123-83-2, 98123-66-1, 98123-67-2
Record name Epsiprantel
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Record name Epsiprantel [INN:BAN]
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Record name Epsiprantel, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one
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Record name EPSIPRANTEL
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Record name EPSIPRANTEL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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